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Introduction

Sulfamates and N-substituted sulfamates are crucial pharmacophores found in a wide array of
therapeutic agents, exhibiting diverse biological activities including antiviral, anticancer, and
steroid sulfatase inhibition. The synthesis of these motifs, however, can be challenging, often
relying on unstable or hazardous reagents like sulfamoyl chloride. A robust and operationally
simple alternative involves a two-step procedure commencing with the synthesis of aryl
fluorosulfates from readily available phenols, followed by their reaction with nitrogen
nucleophiles. This process, often mediated by potassium fluoride (KF), provides a safe and
efficient route to a diverse range of sulfamates.

This document provides detailed protocols for the potassium fluoride-mediated synthesis of aryl
fluorosulfates and their subsequent conversion to N-acyl and N-alkyl sulfamates, targeting
applications in drug discovery and development.

Reaction Principle

The synthesis of sulfamates is achieved through a two-stage process. Initially, an aryl
fluorosulfate is synthesized from a corresponding phenol. This is followed by the reaction of the
aryl fluorosulfate with an amine or an amide equivalent to furnish the desired sulfamate.

Stage 1: Synthesis of Aryl Fluorosulfates
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Aryl fluorosulfates are prepared from phenols using sulfuryl fluoride (SO2F2). To circumvent the
challenges of handling gaseous SO2F2, it can be generated ex situ from 1,1'-
sulfonyldiimidazole (SDI) in the presence of potassium fluoride (KF) and an acid catalyst in a
two-chamber reactor.[1][2][3] The generated SO2F2 gas then reacts with a phenol in the
presence of a base to yield the aryl fluorosulfate.

Stage 2: Synthesis of Sulfamates

The purified aryl fluorosulfate serves as an electrophile for the sulfamoylation of nitrogen
nucleophiles. N-acyl sulfamates can be synthesized under mild, base-free conditions by
reacting the aryl fluorosulfate with a potassium trimethylsilyloxyl imidate.[4][5] Alternatively, a
diverse range of sulfamates can be prepared by reacting the fluorosulfate with primary or
secondary amines in the presence of an activating system, such as calcium triflimide and
DABCO.[5][6]

Visualized Reaction Pathways
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Caption: Overall two-stage workflow for sulfamate synthesis.

Experimental Protocols
Protocol 1: Synthesis of Aryl Fluorosulfates via Ex Situ
Generation of SO2F2

This protocol is adapted from a procedure utilizing a two-chamber reactor to avoid direct
handling of sulfuryl fluoride gas.[1][2][3]

Materials:

e 1,1'-Sulfonyldiimidazole (SDI)
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Potassium fluoride (KF)

Trifluoroacetic acid (TFA)

Substituted phenol

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Acetonitrile (MeCN)

Two-chamber reactor

Procedure:

In Chamber A of a dry two-chamber reactor, combine 1,1'-sulfonyldiimidazole (1.5 mmol) and
potassium fluoride (4.0 mmol).

In Chamber B, dissolve the desired phenol (1.0 mmol) and triethylamine (2.0 mmol) in
dichloromethane (5 mL).

Seal the reactor and add trifluoroacetic acid (0.6 mL) to Chamber A.

Stir the reaction mixture at room temperature for 2-18 hours. Reaction progress can be
monitored by TLC or LC-MS.

Upon completion, carefully vent the reactor in a fume hood.
The reaction mixture in Chamber B is then subjected to an aqueous acid/base wash.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the pure
aryl fluorosulfate.

Protocol 2: Synthesis of N-Acyl Sulfamates

This protocol describes a mild, base-free method for the synthesis of N-acyl sulfamates from

aryl fluorosulfates and potassium trimethylsilyloxyl imidates.[4]
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Materials:

o Aryl fluorosulfate

o Potassium trimethylsilyloxyl imidate

e Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

To a dry 10 mL flask equipped with a magnetic stir bar, add the potassium trimethylsilyloxyl
imidate (0.6 mmol, 1.2 equiv).

e Add anhydrous DMF (1 mL), followed by the aryl fluorosulfate (0.5 mmol, 1.0 equiv) at room
temperature.

 Stir the reaction mixture at room temperature for 10-20 minutes.
e Remove the solvent under reduced pressure.

e The crude product is purified by flash chromatography on silica gel (reverse-phase silica gel
may be required) to yield the desired N-acyl sulfamate.

Protocol 3: Synthesis of Sulfamates from Amines

This protocol utilizes an activation method for the reaction of aryl fluorosulfates with a broad
range of amines.[6]

Materials:

Aryl fluorosulfate

Primary or secondary amine

Calcium triflimide (Ca(NTf2)2)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Solvent (e.g., Acetonitrile)
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Procedure:

(1.5 equiv), and DABCO (1.5 equiv) in the chosen solvent.

In a dry vial, dissolve the aryl fluorosulfate (1.0 equiv), amine (1.2 equiv), calcium triflimide

 Stir the reaction at room temperature until the starting material is consumed (monitor by TLC

or LC-MS).

o Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed

with water.

e The organic layer is dried, filtered, and concentrated.

e The crude product is purified by flash column chromatography to afford the final sulfamate.

Data Presentation

Table 1: Synthesis of Aryl Fluorosulfates from Various

Phenols[1][3]

Phenol

Entry Base Solvent Time (h) Yield (%)
Substrate
4-tert-

1 Et3N DCM 18 95
Butylphenol
4-

2 Et3N DCM 2 >99 (NMR)
Fluorophenol
4-

3 DIPEA MeCN 18 91
Cyanophenol

4 2-Naphthol Et3N DCM 18 98

5 Estrone Et3N DCM 18 85
4-Hydroxy-N-

6 methyl- Et3N DCM 18 75
piperidine
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Yields are isolated unless otherwise noted.

Table 2: Synthesis of N-Acyl Sulfamates from an Aryl

Fluorosulfate[4]
Potassium
Trimethylsilyloxyl . . .
Entry . Time (min) Yield (%)
Imidate Precursor
(Nitrile)
1 Benzonitrile 10 86
2 4-Methoxybenzonitrile 10 92
4-
3 (Trifluoromethyl)benzo 15 88
nitrile
4 2-Naphthonitrile 10 85
5 Acetonitrile 20 75
6 Pivalonitrile 20 81

Reactions performed with [1,1'-biphenyl]-4-yl fluorosulfate.

Table 3: Synthesis of Sulfamates from Various Amines
and Fluorosulfates[6]
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Entry Fluorosulfate Amine Yield (%)

4-Cyanophenyl )
1 Morpholine 98
fluorosulfate

4-Cyanophenyl )
2 N-Methylbenzylamine 95
fluorosulfate

4-Benzoylphenyl o
3 Piperidine 99
fluorosulfate

4-(tert-Butyl)phenyl
4 ( yhpheny Pyrrolidine 99
fluorosulfate

Estrone-derived ] )
5 Diethylamine 99
fluorosulfate

Visualized Workflows and Relationships
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Caption: General experimental workflow for sulfamate synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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